molecular formula C9H16FNO3 B8105164 Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate

Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate

Cat. No.: B8105164
M. Wt: 205.23 g/mol
InChI Key: AAMHQTXYKDSEDA-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate is a useful research compound. Its molecular formula is C9H16FNO3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl cis-(4-fluorotetrahydrofuran-3-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring substituted with a fluorine atom and a tert-butyl carbamate group. This structural configuration is significant for its stability and reactivity in biological systems.

Property Value
Molecular FormulaC₉H₁₄FNO₂
Molecular Weight175.21 g/mol
CAS Number[Insert CAS Number]
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in signaling pathways. The fluorine substitution enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Therapeutic Applications

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
  • Cancer Treatment : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to modulate kinase activity could provide a pathway for therapeutic interventions in cancers driven by aberrant signaling pathways .
  • Neuroprotective Effects : In models of neurodegenerative diseases, compounds with similar scaffolds have shown promise in reducing oxidative stress and neuronal apoptosis, indicating potential for use in conditions like Alzheimer's disease .

Case Study 1: Anti-inflammatory Activity

A study investigated the compound's ability to inhibit IL-1β production in macrophages, demonstrating a significant reduction in inflammatory markers. This suggests that this compound could be developed as an anti-inflammatory agent .

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. These findings highlight its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound.

Compound Biological Activity
Tert-butyl (4-fluoropyrrolidin-3-yl)carbamateModerate anti-inflammatory effects
Tert-butyl (cis-4-aminotetrahydrofuran-3-yl)carbamateNeuroprotective properties
Tert-butyl (trans-4-fluorotetrahydrofuran-3-yl)carbamateReduced cytotoxicity in cancer cells

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-fluorooxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMHQTXYKDSEDA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.